4-(2-Methyl-1H-indol-1-yl)butan-2-one
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Overview
Description
4-(2-Methyl-1H-indol-1-yl)butan-2-one is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1H-indol-1-yl)butan-2-one typically involves the reaction of 2-methylindole with butan-2-one under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . This method can be adapted to synthesize the target compound by using 2-methylindole and butan-2-one as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-indol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where the ketone group is reduced to a hydroxyl group.
Substitution: Various substituted indole derivatives depending on the substituents introduced.
Scientific Research Applications
4-(2-Methyl-1H-indol-1-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1H-indol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: A closely related compound with similar structural features but different substitution patterns.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Indole-3-butyric acid: Another indole derivative used as a plant growth regulator.
Uniqueness
4-(2-Methyl-1H-indol-1-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position of the indole ring differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(2-methylindol-1-yl)butan-2-one |
InChI |
InChI=1S/C13H15NO/c1-10-9-12-5-3-4-6-13(12)14(10)8-7-11(2)15/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
UTOGVQQUNONHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)C |
Origin of Product |
United States |
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